molecular formula C13H18 B1607872 3-(4-n-Butylphenyl)-1-propene CAS No. 842124-16-7

3-(4-n-Butylphenyl)-1-propene

Cat. No. B1607872
M. Wt: 174.28 g/mol
InChI Key: IJCHLLYFYYRFAP-UHFFFAOYSA-N
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Description

3-(4-n-Butylphenyl)-1-propene, also known as 3-BnP-1-P, is a synthetic compound with a wide range of applications in the scientific research and laboratory setting. It is a colorless liquid with a pleasant odor and low toxicity, making it an attractive choice for use in experiments. This compound is used in the synthesis of various compounds, including pharmaceuticals and agrochemicals, and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Catalysis and Chemical Transformations

One study discusses the transformation of 1-butene to intensify propylene production using modified HZSM-5 zeolites. Incorporating potassium or phosphorus and applying mild in-situ steaming improved catalyst performance, maximizing propylene yield and minimizing coke formation. This process is critical for optimizing the efficiency of chemical transformations in industrial applications (Epelde et al., 2014).

Polymer Photovoltaics

In polymer-based photovoltaic research, materials like poly(3-hexylthiophene) (P3HT) and phenyl-C61-butyric acid methyl ester (PCBM) are the most-studied active components for solar cells. These materials have shown power conversion efficiencies up to approximately 5%, demonstrating their potential in renewable energy technologies (Dang, Hirsch, & Wantz, 2011).

Organic Synthesis

The gold(I)-catalyzed intermolecular hydroalkoxylation of allenes with alcohols presents a regio- and stereoselective synthesis method for alkyl allylic ethers. This method effectively produces monosubstituted, disubstituted, and trisubstituted allenes, offering a versatile approach to creating complex organic molecules (Zhang & Widenhoefer, 2008).

properties

IUPAC Name

1-butyl-4-prop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18/c1-3-5-7-13-10-8-12(6-4-2)9-11-13/h4,8-11H,2-3,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCHLLYFYYRFAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373832
Record name 3-(4-n-Butylphenyl)-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-n-Butylphenyl)-1-propene

CAS RN

842124-16-7
Record name 3-(4-n-Butylphenyl)-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 842124-16-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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